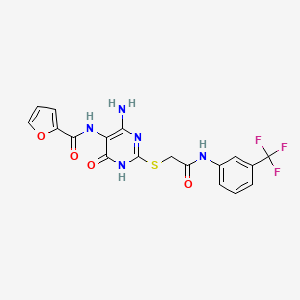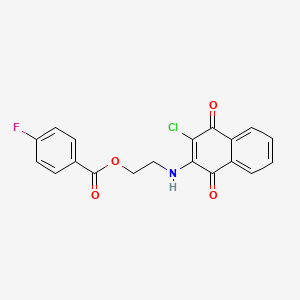
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a naphthoquinone core, a chloro substituent, and a fluorobenzoate ester, which contribute to its unique chemical and biological properties.
准备方法
The synthesis of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate typically involves the following steps :
Starting Materials: The synthesis begins with 3-chloro-1,4-naphthoquinone and 4-fluorobenzoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or ethanol.
Catalysts: Catalysts like triethylamine or pyridine are often used to facilitate the esterification reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
化学反应分析
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate undergoes various chemical reactions, including :
Oxidation: The naphthoquinone core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the naphthoquinone moiety can yield hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming new derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate involves several molecular targets and pathways :
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It inhibits key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
Oxidative Stress: The compound induces oxidative stress in cells, leading to apoptosis or programmed cell death.
相似化合物的比较
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl 4-fluorobenzoate can be compared with other naphthoquinone derivatives :
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar oxidative properties but lacking the chloro and fluorobenzoate substituents.
2-Amino-3-chloro-1,4-naphthoquinone: Similar in structure but with an amino group instead of the ester, leading to different biological activities.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide: Another derivative with different substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO4/c20-15-16(18(24)14-4-2-1-3-13(14)17(15)23)22-9-10-26-19(25)11-5-7-12(21)8-6-11/h1-8,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDDBLCMCBMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)
![1-(1,2,5-thiadiazol-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2951893.png)

![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)
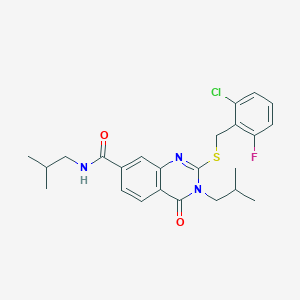
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2951898.png)
![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)
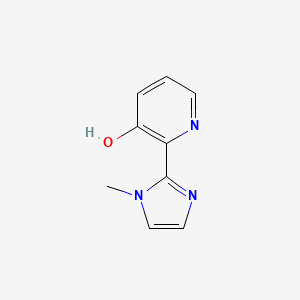
![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)
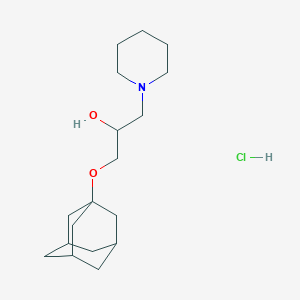
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)
